

# An In-Depth Technical Guide to 2-Chloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: 2-Chloro-3-hydroxyisonicotinic acid  
Cat. No.: B063577

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Chloro-3-hydroxyisonicotinic acid**, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, plausible synthetic approaches, and its potential applications, grounded in established chemical principles and related literature.

## Core Chemical Identity

**2-Chloro-3-hydroxyisonicotinic acid**, also known as 2-chloro-3-hydroxypyridine-4-carboxylic acid, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with a chlorine atom at the 2-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 4-position.

CAS Number: 185423-02-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Molecular Formula: C<sub>6</sub>H<sub>4</sub>ClNO<sub>3</sub>[\[1\]](#)[\[5\]](#)

Molecular Weight: 173.55 g/mol [\[1\]](#)[\[5\]](#)

The unique arrangement of a halogen, a hydroxyl group, and a carboxylic acid on the pyridine core makes this molecule a versatile building block for the synthesis of more complex molecules with potential biological activities. The presence of both acidic (carboxylic acid and hydroxyl) and polar functional groups suggests solubility in polar solvents such as water and alcohols[\[1\]](#). The hydroxyl group can act as a hydrogen bond donor, while the carboxylic acid can donate a proton, influencing its reactivity and intermolecular interactions[\[1\]](#).

## Physicochemical and Spectroscopic Properties

While specific experimental data for **2-Chloro-3-hydroxyisonicotinic acid** is not widely available in peer-reviewed literature, its properties can be predicted based on its structural features and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property       | Predicted Value/Characteristic                                                                                                     | Rationale                                                                                                                                                                 |
|----------------|------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Physical State | Solid                                                                                                                              | Most substituted carboxylic acids are solids at room temperature.                                                                                                         |
| Melting Point  | >200 °C (decomposes)                                                                                                               | Similar to related compounds like 2-chloropyridine-4-carboxylic acid (m.p. 246 °C dec.).                                                                                  |
| pKa            | ~2-3 (carboxylic acid), ~8-9 (pyridyl nitrogen)                                                                                    | The electron-withdrawing chlorine atom will increase the acidity of the carboxylic acid and decrease the basicity of the pyridine nitrogen compared to isonicotinic acid. |
| Solubility     | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous bases. Sparingly soluble in water and nonpolar solvents. | The presence of polar functional groups capable of hydrogen bonding.                                                                                                      |

## Predicted Spectroscopic Characteristics

Predicting the spectroscopic signatures of **2-Chloro-3-hydroxyisonicotinic acid** is crucial for its identification and characterization in a research setting.

**Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500  $\text{cm}^{-1}$  due to strong hydrogen bonding.
- O-H Stretch (Phenolic): A broad band around 3400-3200  $\text{cm}^{-1}$ .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1720-1680  $\text{cm}^{-1}$ .
- C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1600-1450  $\text{cm}^{-1}$  region.
- C-Cl Stretch: An absorption in the 850-550  $\text{cm}^{-1}$  region.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1\text{H}$  NMR: The spectrum would likely show two aromatic protons on the pyridine ring, each as a doublet. The chemical shifts would be influenced by the positions of the substituents. The hydroxyl and carboxylic acid protons would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.
- $^{13}\text{C}$  NMR: The spectrum would display six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid. The carbonyl carbon would be the most downfield signal (typically >160 ppm). The carbons attached to the chlorine and hydroxyl groups would also show characteristic shifts.

**Mass Spectrometry (MS):** The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak with approximately one-third the intensity of the  $\text{M}^+$  peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{HCl}$ .

## Synthesis and Reaction Chemistry

A definitive, published synthetic protocol for **2-Chloro-3-hydroxyisonicotinic acid** is not readily available. However, a plausible synthetic route can be proposed based on established pyridine chemistry.

## Proposed Synthetic Pathway

A potential approach could involve the multi-step synthesis starting from a suitable pyridine derivative. One conceptual pathway is outlined below:



[Click to download full resolution via product page](#)

Caption: A conceptual multi-step synthesis of **2-Chloro-3-hydroxyisonicotinic acid**.

Detailed Experimental Protocol (Hypothetical):

This protocol is a hypothetical sequence of reactions based on known transformations of pyridine derivatives. It would require significant optimization and experimental validation.

**Step 1: Synthesis of a 3-Hydroxypyridine Precursor:** This could potentially start from 3-aminopyridine via diazotization followed by hydrolysis to introduce the hydroxyl group.

**Step 2: Directed Ortho-Metalation and Chlorination:**

- Protect the hydroxyl group (e.g., as a methoxymethyl (MOM) ether).
- Treat the protected 3-hydroxypyridine with a strong base like lithium diisopropylamide (LDA) at low temperature to achieve deprotonation at the 2-position.
- Quench the resulting lithiated species with a chlorinating agent such as hexachloroethane ( $C_2Cl_6$ ) to introduce the chlorine atom.

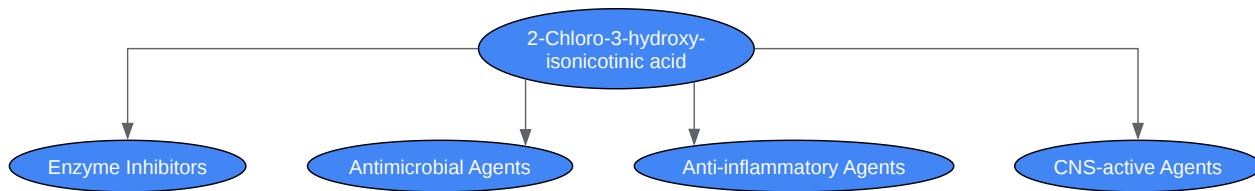
**Step 3: Carboxylation:**

- Perform a second directed ortho-metallation at the 4-position using a strong base.
- Quench the lithiated intermediate with solid carbon dioxide (dry ice) followed by acidic workup to install the carboxylic acid group.

**Step 4: Deprotection:**

- Remove the protecting group from the hydroxyl moiety under acidic conditions to yield the final product, **2-Chloro-3-hydroxyisonicotinic acid**.

Causality Behind Experimental Choices:


- Protection of the Hydroxyl Group: The acidic proton of the hydroxyl group would interfere with the strong bases used for metallation. Protection is therefore a necessary precedent to directed lithiation.
- Directed Ortho-Metalation: This strategy is a powerful tool in pyridine chemistry to achieve regioselective functionalization. The choice of base and reaction conditions is critical for achieving the desired regioselectivity.
- Stepwise Functionalization: Introducing the substituents in a specific order is crucial to manage the directing effects of the existing groups on the pyridine ring.

## Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of **2-Chloro-3-hydroxyisonicotinic acid** are not extensively documented, the structural motifs present in this molecule are found in numerous biologically active compounds. Substituted isonicotinic acids and their derivatives are known to exhibit a wide range of pharmacological activities.

## Potential Areas of Application:

- Enzyme Inhibition: The carboxylic acid and hydroxyl groups can act as key binding moieties for the active sites of various enzymes.
- Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of derivatives by modifying the carboxylic acid and hydroxyl groups, as well as by nucleophilic aromatic substitution of the chlorine atom.
- Bioisostere for Other Functional Groups: The 2-chloro-3-hydroxypyridine-4-carboxylic acid core could be explored as a bioisostere for other aromatic or heteroaromatic systems in known pharmacophores.



[Click to download full resolution via product page](#)

Caption: Potential therapeutic areas for derivatives of **2-Chloro-3-hydroxyisonicotinic acid**.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **2-Chloro-3-hydroxyisonicotinic acid**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**2-Chloro-3-hydroxyisonicotinic acid** is a chemical compound with significant potential as a building block in medicinal chemistry. While detailed experimental data is currently sparse in the public domain, its structural features suggest a rich reaction chemistry and the possibility for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

## References

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H<sub>2</sub>O, experimental) (HMDB0000696).
- FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. YouTube. [\[Link\]](#)
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [\[Link\]](#)
- FTIR spectrum of 2-hexyl-3-hydroxydecanoic acid.
- Synthesis, spectral characterisation, biocidal investigation, in-silico and molecular docking studies of 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid derived triorganotin(IV) compounds. PubMed. [\[Link\]](#)
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [\[Link\]](#)
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [\[Link\]](#)
- How to Read and Interpret FTIR Spectroscopic of Organic Material. Indonesian Journal of Science & Technology. [\[Link\]](#)
- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [\[Link\]](#) /11.5: Infrared (IR) Spectroscopy and Mass Spectrometry/11.05: Infrared Spectra of Some Common Functional Groups

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]
- Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. PubMed. [Link]
- Interactive 3D Chemistry Anim
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting. doc brown. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CAS 185423-02-3: 2-Chloro-3-hydroxy-4-pyridinecarboxylic a... [cymitquimica.com]
- 2. 2-CHLORO-3-HYDROXYISONICOTINIC ACID | CAS: 185423-02-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 185423-02-3|2-Chloro-3-hydroxyisonicotinic acid|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Chloro-3-hydroxyisonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063577#2-chloro-3-hydroxyisonicotinic-acid-cas-number]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)